molecular formula C14H12N2O4 B1267874 Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 39775-31-0

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Cat. No. B1267874
CAS RN: 39775-31-0
M. Wt: 272.26 g/mol
InChI Key: SQQPYWUOEFGOCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate and related compounds involves complex chemical reactions, often starting from bipyridine derivatives. The process may include steps like methylation and carboxylation to introduce the desired functional groups. Research on similar compounds emphasizes the importance of selecting appropriate reagents and conditions to achieve high yields and purity (Gaber et al., 2017)[https://consensus.app/papers/developments-reactivity-nndimethylenamino-ketones-gaber/be72cfb839865a20b2b1081d3b0bfae3/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate plays a crucial role in its chemical behavior and potential applications. Techniques such as X-ray crystallography have been utilized to elucidate the structure of related compounds, revealing how molecular arrangement influences properties like solubility, stability, and reactivity (Lincke, 2000)[https://consensus.app/papers/review-thirty-years-research-quinacridones-xray-lincke/251af5c18bad5f6687ffccb91cc3e5eb/?utm_source=chatgpt].

Chemical Reactions and Properties

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate participates in various chemical reactions, highlighting its reactivity towards different reagents. Studies on related compounds have shown that the presence of dimethyl and dicarboxylate groups can significantly affect the compound's chemical behavior, including its ability to act as a ligand in coordination complexes (McGlacken & Bateman, 2009)[https://consensus.app/papers/advances-arylaryl-bond-formation-arylation-mcglacken/90bce297f50b5eb486b7240ef62d50c9/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate, such as melting point, solubility, and density, are determined by its molecular structure. Research on similar molecules suggests that variations in substituents can lead to significant changes in these properties, affecting their solubility in various solvents and their phase behavior at different temperatures (Kiefer et al., 2011)[https://consensus.app/papers/hydrogen-bonding-mixtures-dimethyl-sulfoxide-cosolvents-kiefer/1aba531c9e1950a8bbcb0d33e98ae2f2/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate, including acidity, basicity, and reactivity towards oxidation and reduction, are influenced by its functional groups. Studies on dimethyl and dicarboxylate functionalities indicate that these groups can impact the electron distribution within the molecule, affecting its chemical stability and reactivity (Abdalla & Liu, 2018)[https://consensus.app/papers/dimethyl-carbonate-promising-oxygenated-fuel-combustion-abdalla/6b87bee9a8665715a3ecf0b0d8eb14d7/?utm_source=chatgpt].

Scientific Research Applications

1. Solar Energy Conversion

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate has been synthesized and utilized in copper(I) complexes for use in dye-sensitized solar cells (DSCs). These complexes demonstrate potential in converting solar energy into electricity, contributing to advancements in renewable energy technologies (Constable et al., 2009).

2. Photoreduction of Water

This compound has been involved in the synthesis of complexes that act as sensitizers for the photoreduction of water. Such applications are significant in the field of environmental chemistry and renewable energy, where these complexes can facilitate the conversion of solar energy into chemical energy (Launikonis et al., 1986).

3. Coordination Chemistry and Crystallography

In coordination chemistry and crystallography, the structural properties of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate and its copper(I) coordination complex have been explored. These studies provide insights into molecular structures and interactions, which are vital for developing new materials and understanding chemical processes at the molecular level (Blake et al., 2007).

4. Spin Crossover Behavior

Research has been conducted on the spin crossover behavior in iron(II) complexes using functionalized bipyridyl ligands, including dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate. These studies are significant in the field of molecular magnetism and materials science, particularly in developing smart materials with tunable magnetic properties (Xue et al., 2018).

5. Synthesis Methods

Improved synthetic methods for producing derivatives of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate have been developed. These methods are crucial for the large-scale production and application of these compounds in various scientific fields, such as materials science and coordination chemistry (Ou et al., 2019).

6. Photovoltaic Applications

The compound has been used in synthesizing ruthenium complexes applied in textured TiO2 films for converting light into electricity. These applications are critical in the development of efficient photovoltaic devices and contribute to advancements in solar technology (Nazeeruddin et al., 1990).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQPYWUOEFGOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329114
Record name [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate

CAS RN

39775-31-0
Record name 39775-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CR Rice, KJ Robinson, JD Wallis - Acta Crystallographica Section C …, 1993 - scripts.iucr.org
The title compound crystallizes from acetone with the pyridine rings arranged at 53 to each other in a trans conformation. There are intramolecular interactions between the alkoxy O …
Number of citations: 7 scripts.iucr.org
D Onggo, HA Goodwin - Australian Journal of Chemistry, 1991 - CSIRO Publishing
Iron(II) and nickel(II) complexes of dimethyl 2,2′-bipyridine-3,3′-dicarboxylate (dmbc), 1,1′-biisoquinoline (biq), 6,6′-dimethyl-2,2′-bipyridine (dmbpy) and 4,4′6,6′-tetramethyl-…
Number of citations: 49 www.publish.csiro.au
X He, GR Qu, D Deng, B Ji - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C16H10N4O4, the two pyridine rings are twisted by 44.41 (2) and the ester groups form dihedral angles of 48.77 (4) and 45.75 (2) with the corresponding pyridine …
Number of citations: 1 scripts.iucr.org
W Sombat, K Wongkhan… - 2015 20th Microoptics …, 2015 - ieeexplore.ieee.org
In this work, we described the synthesis and characterization of charged iridium complexes, namely [(dimethyl 2, 2'-bipyridine-3, 3'-dicarboxylate)-bis-(2-(phenyl)-pyridine-C2', N)-iridium…
Number of citations: 0 ieeexplore.ieee.org
WZ Antkowiak, A Sobczak - Tetrahedron, 2001 - Elsevier
In an aprotic medium, such as THF, Et 2 O or CH 2 Cl 2 , the reaction of 1,10-phenanthroline-5,6-dione with diazomethane gave 5,6-methylenedioxy-1,10-phenanthroline as the only …
Number of citations: 20 www.sciencedirect.com
XM Zhang, HS Wu, XM Chen - European Journal of Inorganic …, 2003 - Wiley Online Library
Hydrothermal treatment of M(MeCO 2 ) 2 (M = Co or Ni) and 1,10‐phenanthroline‐5,6‐dione (pdon) resulted in two chain‐like coordination polymers [Co(bpdc)(H 2 O) 2 ] and [Ni(bpdc)(…
M Tichý, J Závada, J Podlaha, P Vojtíšek - Tetrahedron: Asymmetry, 1995 - Elsevier
The title racemic acid (±)-1, prepared by hydrogen peroxide oxidation of 2,2′-bipyridine-3,3′-dicarboxylic acid, was resolved via the brucine salts. The absolute configuration of acid (+…
Number of citations: 24 www.sciencedirect.com
A Assalit, T Billard, S Chambert, BR Langlois… - Tetrahedron …, 2009 - Elsevier
A series of 10 new carbohydrate-substituted bipyridines were prepared from 2,2′-bipyridine-3,3′-dicarboxylic acid, itself easily available from ortho-phenanthroline. As a preliminary …
Number of citations: 26 www.sciencedirect.com
VM Mukkala, JJ Kankare - Helvetica chimica acta, 1992 - Wiley Online Library
Twenty differently substituted 2,2′,2″,2‴ ‐[(2,2′‐bipyridine‐6,6′‐diyl)bis(methylenenitrilo)]tetrakis(acetc acids) 75–94 were synthesized with the purpose of developing new …
Number of citations: 149 onlinelibrary.wiley.com
S Burnet, AK Hall, JM Harrowfield… - Supramolecular …, 2003 - Taylor & Francis
Crystal structure determinations of, in most cases, hydrated, alkali metal derivatives of the dicarboxylic acids, 2,2′-bipyridine-3,3′-dicarboxylic acid (H 2 BDC) and chelidamic acid (4-…
Number of citations: 21 www.tandfonline.com

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